molecular formula C12H13ClFNO B8437014 1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one

Cat. No.: B8437014
M. Wt: 241.69 g/mol
InChI Key: GLVSMFKJMWHRMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorobenzyl)piperidin-2-one is a useful research compound. Its molecular formula is C12H13ClFNO and its molecular weight is 241.69 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13ClFNO

Molecular Weight

241.69 g/mol

IUPAC Name

1-[(3-chloro-4-fluorophenyl)methyl]piperidin-2-one

InChI

InChI=1S/C12H13ClFNO/c13-10-7-9(4-5-11(10)14)8-15-6-2-1-3-12(15)16/h4-5,7H,1-3,6,8H2

InChI Key

GLVSMFKJMWHRMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=O)C1)CC2=CC(=C(C=C2)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a cold (0° C.) solution of valerolactam (153.30 g, 1.54 mol) in anhydrous 1-methyl-2-pyrrolidinone (3.5 L), sodium hydride (67.7 g, 1.69 mol, 60% dispersion in oil) was added over a period of 5 minutes. The reaction mixture was stirred for 30 minutes, and a solution of 3-chloro-4-fluorobenzylbromide (345.5 g, 1.54 mol) in 1-methyl-2-pyrrolidinone (200 mL) was added over 30 minutes at 0° C. The reaction mixture was stirred at 0° C. for 1 hour, and was allowed to warm up and stirred at room temperature overnight. The reaction mixture was quenched with distilled water (5 L), and extracted with dichloromethane (three times; 2 L, 1 L, 1 L). The organic extracts were combined, washed with water (3×; 4 L each time). The residual oil was dissolved in ethyl acetate (4 L), and extracted with water (3×; 2 L each time). The organic layer was separated, concentrated under vacuum to give the title product that solidified upon standing.
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153.3 g
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reactant
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67.7 g
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3.5 L
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345.5 g
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reactant
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Valerolactam (60 g) was dissolved in MTBE (1.5 L) at room temperature. To this solution was added Bu4NSO4 (4.9 g) as a phase transfer catalyst. The cloudy solution was stirred at room temperature for 5 minutes. Then, NaOH (50 wt %; 300 mL) was slowly added as to keep the internal temperature below 30° C. 3-Chloro-4-fluorobenzyl bromide (108.3 g) was then added slowly to this biphasic mixture, again as to keep the internal temperature under control. The reaction was then aged for 4 hours at room temperature. At this time LC showed the reaction to be complete. Water (500 mL) was then added. After phase cut, the organic layer was washed with brine (300 mL), dried under MgSO4 followed by solvent switch to heptane (400 mL). The slurry obtained was stirred at room temperature. for 1 hour and then filtered to afford the title product.
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60 g
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1.5 L
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300 mL
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108.3 g
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500 mL
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